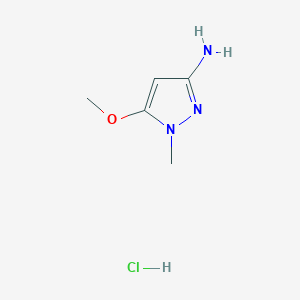
5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride
Vue d'ensemble
Description
5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C5H9N3O.ClH . It is a solid substance and is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves a [3 + 2] cycloaddition reaction . This reaction involves a “CNN” building block reacting with terminal alkynes to produce pyrazoles . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H9N3O.ClH/c1-8-3-4(6)5(7-8)9-2;/h3H,6H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 149.58 and an InChI code of 1S/C5H9N3O.ClH/c1-8-3-4(6)5(7-8)9-2;/h3H,6H2,1-2H3;1H .Mécanisme D'action
Target of Action
5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride, a derivative of pyrazole, is known to interact with various biological targets. Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
For instance, some pyrazole derivatives have been found to exhibit superior antipromastigote activity, which was more active than standard drugs
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The specific molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride in lab experiments is its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride. One of the future directions is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to study the optimal dosage and potential side effects of this compound in lab experiments. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to exhibit antitumor activity against various cancer cell lines, as well as potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and potential side effects of this compound in lab experiments, as well as its mechanism of action and potential interactions with other drugs.
Applications De Recherche Scientifique
5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride has been studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Propriétés
IUPAC Name |
5-methoxy-1-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-5(9-2)3-4(6)7-8;/h3H,1-2H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXZKYQJMVKGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1798013-55-4 | |
| Record name | 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



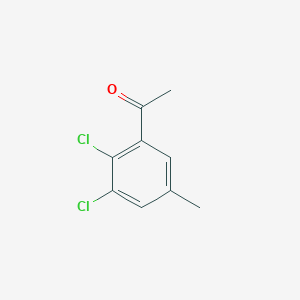
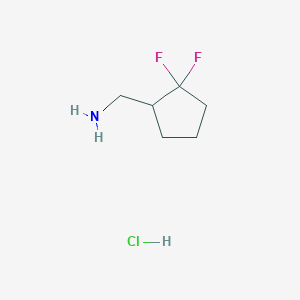



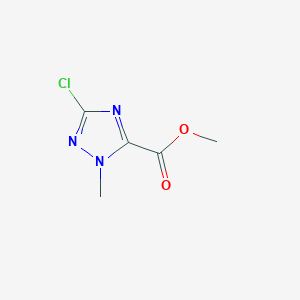

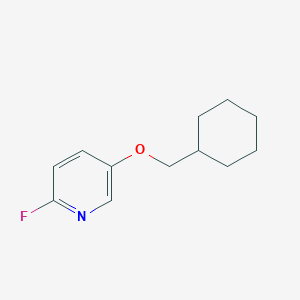
![3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1459602.png)
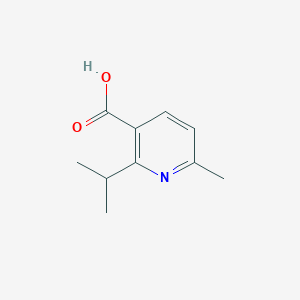
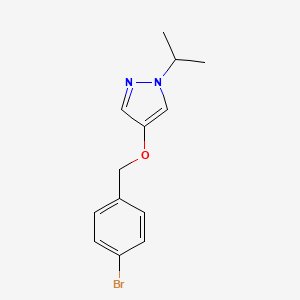
![tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate](/img/structure/B1459606.png)

